

Application Notes and Protocols for CCT239065

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCT239065

Cat. No.: B582679

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Introduction

CCT239065 is a potent and selective inhibitor of the V600E mutant BRAF kinase, a key driver in several human cancers.^[1] This document provides detailed protocols for the preparation of **CCT239065** stock solutions for use in in vitro and in vivo research applications. Adherence to these guidelines will ensure the accurate and reproducible use of this compound in experimental settings.

Quantitative Data Summary

For ease of reference, the key quantitative data for **CCT239065** are summarized in the table below.

Property	Value
Molecular Weight	555.7 g/mol
Chemical Formula	C ₂₉ H ₂₉ N ₇ O ₃ S
Recommended Solvent	Dimethyl Sulfoxide (DMSO)
Storage (Lyophilized)	-20°C, desiccated
Storage (In Solution)	-20°C (stable for up to one month)

Experimental Protocols

Safety Precautions

Before handling **CCT239065**, it is crucial to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.

- **Personal Protective Equipment (PPE):** Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
- **Handling:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne powder.
- **Disposal:** Dispose of all waste materials containing **CCT239065** in accordance with institutional and local regulations for chemical waste.

Protocol for Preparing a 10 mM CCT239065 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **CCT239065** in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.

Materials:

- **CCT239065** (lyophilized powder)
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer

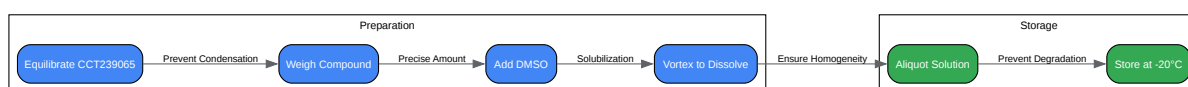
Procedure:

- **Equilibration:** Allow the vial of lyophilized **CCT239065** to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- **Weighing:** Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of **CCT239065** powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.557 mg of the compound.
- **Calculation:** The amount of compound needed can be calculated using the following formula:
$$\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Desired Volume (mL)} \times \text{Molecular Weight (g/mol)} / 1000$$

Example: $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 555.7 \text{ g/mol} / 1000 = 5.557 \text{ mg}$
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed **CCT239065**. For a 10 mM stock, if you weighed 5.557 mg, add 1 mL of DMSO.
- **Solubilization:** Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes or vials. This will prevent repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.

Visualizations

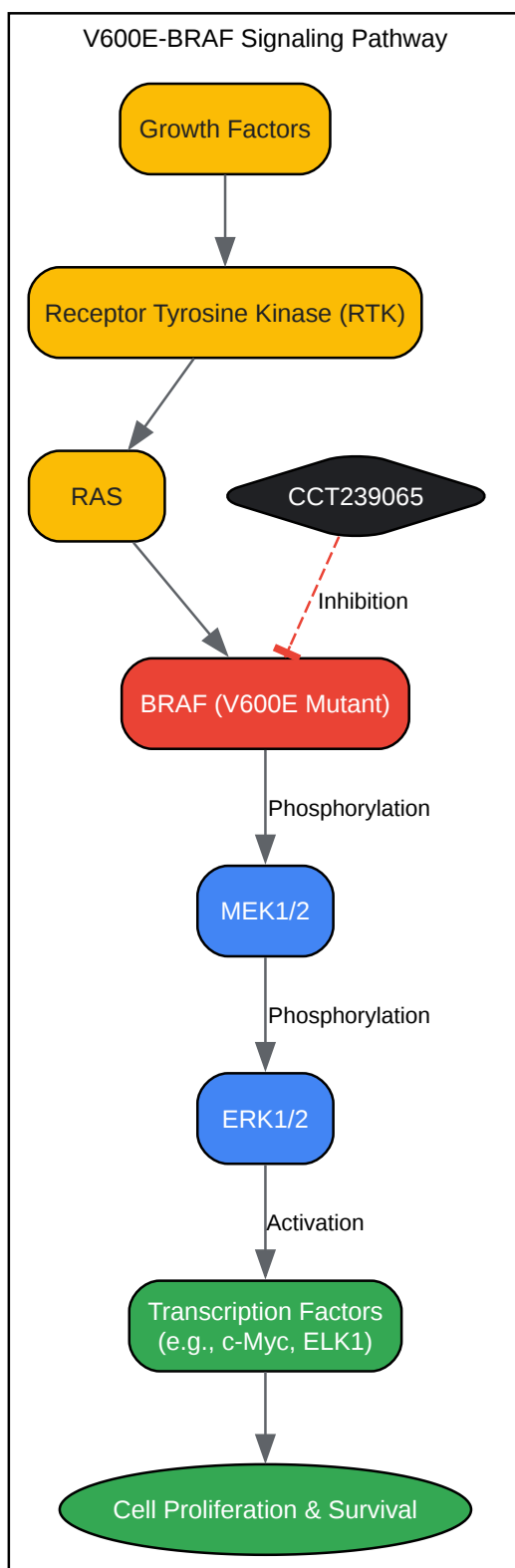
Experimental Workflow



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Caption: Workflow for preparing **CCT239065** stock solution.

Signaling Pathway



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Caption: **CCT239065** inhibits the V600E-BRAF signaling pathway.

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References

- 1. adooq.com [adoodq.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CCT239065]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b582679#preparing-cct239065-stock-solution\]](https://www.benchchem.com/product/b582679#preparing-cct239065-stock-solution)

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